Cyenopyrafen

Acaricide potency Tetranychus urticae LC50

Cyflumetofen-resistant Tetranychus mites threaten crop protection programs. Cyenopyrafen solves this with a unique resistance profile-the H258Y mutation confers negative cross-resistance, making cyflumetofen-resistant strains fully susceptible. • LC50 0.240 mg/L adulticidal & 0.097 mg/L ovicidal in strawberry; 87% population reduction in roses at 0.80 mL/L (30 SC) • Pro-acaricide hydrolyzed to active enol; targets mitochondrial complex II (SDH) at a distinct binding site • Supplied as ≥98% analytical standard with global ambient shipping; ideal for resistance management rotation programs.

Molecular Formula C24H31N3O2
Molecular Weight 393.5 g/mol
CAS No. 560121-52-0
Cat. No. B1258504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyenopyrafen
CAS560121-52-0
Synonymscyenopyrafen
Molecular FormulaC24H31N3O2
Molecular Weight393.5 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C)C)C(=C(C#N)C2=CC=C(C=C2)C(C)(C)C)OC(=O)C(C)(C)C
InChIInChI=1S/C24H31N3O2/c1-15-16(2)26-27(9)20(15)21(29-22(28)24(6,7)8)19(14-25)17-10-12-18(13-11-17)23(3,4)5/h10-13H,1-9H3/b21-19-
InChIKeyAPJLTUBHYCOZJI-VZCXRCSSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyenopyrafen: Beta-Ketonitrile Acaricide Overview


Cyenopyrafen (CAS 560121-52-0) is a synthetic acaricide belonging to the beta-ketonitrile chemical class, functioning as a mitochondrial complex II (succinate dehydrogenase, SDH) electron transport inhibitor [1]. It is registered for control of phytophagous mites, particularly Tetranychus spp., across fruit, vegetable, and tea crops . As a pro-acaricide, it requires hydrolytic cleavage of its pivalate ester group to yield the active enol metabolite [2]. Cyenopyrafen shares its novel mode of action with cyflumetofen and pyflubumide but exhibits distinct resistance mutation responses and cross-resistance patterns critical for resistance management strategies [3].

Workflow Mitochondrial complex II (SDH) inhibition studies and acaricide mode-of-action research.
Selection Beta-ketonitrile pro-acaricide requiring ester hydrolysis for activation; suitable for resistance management investigations.
Use Context Tetranychus spp. control programs, cross-resistance profiling, and rotational strategy evaluation.

Cyenopyrafen: Cross-Resistance and Ovicidal Divergence


Although cyenopyrafen, cyflumetofen, and pyflubumide all inhibit mitochondrial complex II, their resistance mutation profiles diverge dramatically, rendering them non-interchangeable in resistance management programs. The H258Y mutation in SDH subunit B confers high cross-resistance between cyenopyrafen and pyflubumide but increases cyflumetofen toxicity, creating negative cross-resistance [1]. Additionally, cyenopyrafen exhibits distinct ovicidal potency and field efficacy compared to cyflumetofen, with laboratory selection for cyflumetofen resistance producing strains that remain susceptible to cyenopyrafen [2]. These molecular and phenotypic differences mandate compound-specific selection rather than class-level substitution.

Mutation H258Y in SDH subunit B confers positive cross-resistance with pyflubumide but negative cross-resistance with cyflumetofen; compound-specific mutation responses prevent class-level interchange.
Phenotype Ovicidal potency and field efficacy profiles differ significantly from cyflumetofen; laboratory-selected cyflumetofen-resistant strains may remain susceptible to cyenopyrafen.
Target Site Resistance-associated mutations map to distinct SDH subunits and loci (SdhC S56L vs. SdhB I260T), making direct substitution without genetic screening unreliable.

Cyenopyrafen: Quantitative Comparison Evidence


Superior Adulticidal Activity vs. Cyflumetofen

In laboratory toxicity tests against adult Tetranychus urticae, cyenopyrafen demonstrated an LC50 of 0.240 mg/L, which was 1.7-fold more potent than the closely related complex II inhibitor cyflumetofen (LC50 = 0.415 mg/L), and approximately 15-fold more potent than bifenazate (LC50 = 3.583 mg/L) [1].

Adulticidal LC50
Head-to-head
LC50 0.240 mg/L; 1.7-fold more potent than cyflumetofen (0.415 mg/L), 14.9-fold vs bifenazate (3.583 mg/L).
Reported higher adulticidal potency in laboratory bioassay context.
Data from T. urticae adults on strawberry; lab conditions.
Acaricide potency Tetranychus urticae LC50

Field Efficacy on Roses

In field trials on rose crops, cyenopyrafen 30 SC applied at 0.80 mL/L achieved 87.04% mite population reduction, outperforming fenpyroximate 5 EC at 2.0 mL/L (82.73%) and diafenthiuron 50 WP at 1.0 g/L (80.98%) [1]. The benefit-cost ratio for cyenopyrafen was 2.54, exceeding that of fenpyroximate (2.42) and diafenthiuron (2.25).

Field Efficacy (Rose)
Head-to-head
87.04% population reduction; 4.31 pp higher than fenpyroximate (82.73%), benefit-cost ratio 2.54.
Reported field-level efficacy advantage in rose crop trials.
Karnataka field conditions, summer seasons; formulation 30 SC at 0.80 mL/L.
Field efficacy Tetranychus urticae Rose

Negative Cross-Resistance with Cyflumetofen

Laboratory selection of T. urticae for cyflumetofen resistance produced a highly resistant strain that displayed negative cross-resistance to cyenopyrafen, meaning the strain became more susceptible to cyenopyrafen despite increased resistance to cyflumetofen [1]. This contrasts with the positive cross-resistance observed between cyenopyrafen and pyflubumide conferred by the H258Y mutation [2].

Cross-Resistance
Head-to-head
Negative cross-resistance with cyflumetofen: cyflumetofen-resistant strain showed reduced LC50 to cyenopyrafen.
Supports rotational use in resistance management strategies.
Laboratory selection experiments; contrasts with positive cross-resistance to pyflubumide via H258Y.
Cross-resistance Resistance management Cyflumetofen

Distinct Target-Site Mutations vs. Cyflumetofen

QTL mapping and sequencing revealed that cyenopyrafen resistance is associated with the S56L substitution in SDH subunit C (SdhC locus on LG3), whereas cyflumetofen resistance is linked to the I260T mutation in SDH subunit B (SdhB locus on LG1) [1]. Furthermore, the H258Y mutation in SdhB eliminates a critical hydrogen bond required for cyenopyrafen binding while enhancing cyflumetofen affinity [2].

Target-Site Mutations
Reported
Cyenopyrafen: S56L (SdhC), I260V (SdhB), H258Y (eliminates hydrogen bond). Cyflumetofen: I260T (SdhB).
Divergent molecular binding sites prevent cross-resistance development.
QTL mapping and homology modeling evidence; distinct genetic loci LG3 vs LG1.
Target-site mutation SDH complex Resistance mechanism

Ovicidal Activity vs. Cyflumetofen

Against T. urticae eggs, cyenopyrafen demonstrated an LC50 of 0.097 mg/L, which was 9.6-fold more potent than cyflumetofen (LC50 = 0.931 mg/L) in the same comparative laboratory study [1]. This ovicidal advantage was further corroborated in a Korean field population study where cyenopyrafen exhibited an egg LC50 of 2.64 mg/L compared to 0.54 mg/L for pyflubumide [2].

Ovicidal LC50
Head-to-head
LC50 0.097 mg/L; 9.6-fold more potent than cyflumetofen (0.931 mg/L). Separate study: 2.64 mg/L vs pyflubumide 0.54 mg/L.
Reported higher ovicidal potency supports lifecycle control strategies.
T. urticae egg bioassays; strawberry and apple orchard population data.
Ovicidal activity Tetranychus urticae LC50

Bee Toxicity Profile vs. Bifenazate Mixture

In spray toxicity assays on honey bees (Apis mellifera), cyenopyrafen-containing formulations (specifically cyenopyrafen+flufenoxuron) were classified as low-toxicity and bee-safe, contrasting with bifenazate+spiromesifen mixtures which exhibited high toxicity with mortality exceeding 90% in spray tests [1].

Bee Toxicity Profile
Reported
Cyenopyrafen-containing formulation classified as low-toxicity; bifenazate+spiromesifen mixture >90% mortality in spray tests.
Reported lower acute bee toxicity profile in spray assays.
Spray toxicity bioassay on A. mellifera; strawberry registered pesticide study.
Ecotoxicology Bee safety Apis mellifera

Cyenopyrafen: Optimal Application Scenarios


Greenhouse Rotation with Cyflumetofen

In greenhouse strawberry or ornamental production where Tetranychus urticae populations have developed or are at risk of developing resistance to cyflumetofen, cyenopyrafen provides an effective rotational partner. The negative cross-resistance relationship documented by Khalighi et al. (2014) ensures that cyflumetofen-resistant mites remain susceptible to cyenopyrafen, preserving control efficacy [1]. The 1.7-fold higher potency of cyenopyrafen against adult mites compared to cyflumetofen (LC50 0.240 vs 0.415 mg/L) further supports its use as a first-line or rotational option [2].

Lifecycle Control in Apple Orchards

For apple orchards experiencing simultaneous pressure from both adult and egg stages of Tetranychus urticae, cyenopyrafen offers dual-stage activity. Geng and Jung (2017) demonstrated that cyenopyrafen maintains ovicidal efficacy (egg LC50 = 2.64 mg/L) comparable to its adulticidal activity, ensuring that applications target both established infestations and emerging generations [1]. This reduces the need for tank-mixing with specialized ovicides and simplifies spray programs.

Pollinator-Safe Mite Control in Strawberries

In strawberry fields where honey bee pollination is essential for fruit set and quality, cyenopyrafen-based formulations provide a lower-risk option compared to alternatives such as bifenazate+spiromesifen mixtures, which have demonstrated >90% bee mortality in spray toxicity assays [1]. The field-proven efficacy of cyenopyrafen in strawberries, with an adult LC50 of 0.240 mg/L and egg LC50 of 0.097 mg/L, ensures reliable mite control without compromising pollinator health [2].

High-Performance Acaricide Program for Roses

For commercial rose growers requiring maximum mite suppression to maintain aesthetic and marketable quality, cyenopyrafen at 0.80 mL/L (30 SC) delivers 87.04% population reduction—outperforming fenpyroximate (82.73%) and diafenthiuron (80.98%) [1]. The superior benefit-cost ratio of 2.54 for cyenopyrafen, compared to 2.42 for fenpyroximate, provides economic justification for its selection in high-value ornamental production systems where crop appearance directly determines market price.

Application
Selection Property
Validation Focus
Resistance management rotation with cyflumetofen
Negative cross-resistance profile
Cross-resistance pattern validation in target mite populations
Lifecycle control in pome fruit / orchards
Dual adulticidal and ovicidal activity
Ovicidal efficacy verification under field-rate application
Pollinator-context mite management (e.g., strawberry)
Reported lower bee toxicity profile
Pollinator safety assessment and residue impact studies
High-value ornamental acaricide programs (e.g., rose)
High field population reduction and economic return
Field efficacy and cost-benefit analysis under local conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyenopyrafen

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.